molecular formula C13H17NO4 B8527157 Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate

Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate

Cat. No. B8527157
M. Wt: 251.28 g/mol
InChI Key: QZLLPVBARDMRFJ-UHFFFAOYSA-N
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Patent
US08912176B2

Procedure details

To a suspension of mono-methylterephtalate (360 mg, 2.0 mmol) in dichloromethane (10 mL) under N2 was added 1,1′-carbonyldiimidazole (422 mg, 2.6 mmol) in one portion. The mixture was stirred at RT for 18 h. 2-Amino-2-methyl-1-propanol (232 mg, 2.6 mmol) was added as a solution in dichloromethane (1 mL) and stirring was continued for another 3 h. The reaction was quenched by pouring onto saturated aqueous NaHCO3 (50 mL). After extraction with dichloromethane (3×50 mL), the combined organic extracts were washed with brine (50 mL), dried (MgSO4), filtered and concentrated at reduced pressure. Purification by silica FCC (using a gradient of eluents; 7:3 to 1:1 heptane:EtOAc) gave the title compound (100 mg, 20% yield) as white solid.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step Two
Quantity
232 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=O)=[CH:6][CH:5]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:26][C:27]([CH3:31])([CH3:30])[CH2:28][OH:29].CCCCCCC>ClCCl.CCOC(C)=O>[OH:29][CH2:28][C:27]([NH:26][C:8]([C:7]1[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:13])=[CH:12][CH:11]=1)=[O:10])([CH3:31])[CH3:30]

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
COC(C1=CC=C(C(=O)[O-])C=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
422 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
232 mg
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto saturated aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica FCC (

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC(C)(C)NC(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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